molecular formula C27H23FN2O5 B2841806 N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872198-73-7

N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2841806
CAS No.: 872198-73-7
M. Wt: 474.488
InChI Key: YKZJDWGPFOUBMG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a fluoro group at position 6, a 4-methylbenzoyl moiety at position 3, and an acetamide-linked 3,5-dimethoxyphenyl group at position 1. The compound’s structural complexity arises from its multi-substituted aromatic systems and functional groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-16-4-6-17(7-5-16)26(32)23-14-30(24-9-8-18(28)10-22(24)27(23)33)15-25(31)29-19-11-20(34-2)13-21(12-19)35-3/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZJDWGPFOUBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluoro and Benzoyl Groups: Fluorination can be performed using reagents like Selectfluor, while the benzoyl group can be introduced via Friedel-Crafts acylation.

    Attachment of the Acetamide Group: This step involves the reaction of the quinoline derivative with an appropriate acetamide precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, which may reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its quinoline core, which is known for antimicrobial, antiviral, and anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit topoisomerases, or interact with other cellular proteins, leading to various biological effects. The presence of the fluoro and benzoyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with two closely related derivatives, N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) and 2-(7-chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c), as described in . Key differences in substituents, spectral data, and inferred properties are highlighted.

Table 1: Structural and Spectral Comparison of Quinoline Derivatives

Compound Name Quinoline Core Substituents Aryl Acetamide Substituents Molecular Weight (g/mol) Key Spectral Data (1H NMR, UPLC-MS)
N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 6-F, 3-(4-methylbenzoyl) 3,5-dimethoxyphenyl ~478.5* Not reported in evidence
N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) 6-OCH3 3,5-dimethylphenyl 337.6 [M+H]+ 1H NMR (DMSO-d6): δ 10.35 (s, 1H), 7.92 (d, J=7.6 Hz, 1H), 3.84 (s, 3H)
2-(7-chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c) 7-Cl 3,5-dimethylphenyl ~342.8* Not fully reported; UPLC-MS data absent

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity and Solubility :

  • The target compound’s 3,5-dimethoxyphenyl group (electron-donating methoxy substituents) contrasts with the 3,5-dimethylphenyl group in 9b and 9c. Methoxy groups enhance solubility in polar solvents compared to methyl groups, which are more lipophilic .
  • The 6-fluoro substituent in the target compound may increase metabolic stability compared to the 6-methoxy group in 9b or the 7-chloro group in 9c, as fluorination often reduces susceptibility to oxidative degradation .

Spectral Distinctions: Compound 9b exhibits a distinctive methoxy singlet at δ 3.84 ppm in its 1H NMR spectrum, absent in the target compound.

Biological Implications (Inferred) :

  • The 4-methylbenzoyl group at position 3 in the target compound could enhance binding affinity to hydrophobic pockets in biological targets (e.g., kinases or receptors) compared to simpler substituents in 9b/9c.
  • Halogenated analogs (e.g., 9c’s 7-Cl) are often associated with increased potency in antimicrobial or anticancer assays, suggesting the target’s 6-F substituent may confer similar advantages .

Theoretical and Methodological Context

While focuses on N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, its emphasis on quantum chemical methods (e.g., dipole moment calculations, charge transfer analyses) provides a framework for future studies on the target compound. For example:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s 3,5-dimethoxyphenyl group (electron-donating) could be modeled against 9b’s 3,5-dimethylphenyl group to predict charge distribution and reactivity differences .
  • Spectroscopic Predictions : Computational methods could simulate NMR or IR spectra to validate experimental data gaps in the target compound’s characterization .

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